2,2-dihydroxyacetic Acid

説明

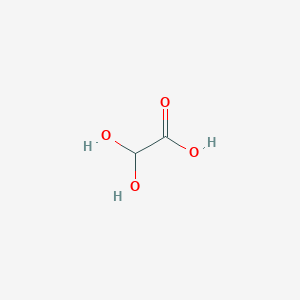

2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is an endogenous metabolite with the molecular formula C₂H₄O₄ and a molecular weight of 92.05 g/mol . It is a white to off-white solid that is highly soluble in water and various organic solvents. This compound is a key intermediate in the glyoxalate cycle, which enables certain organisms to convert fatty acids into carbohydrates .

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxyacetic acid can be synthesized through the oxidation of glyoxal using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of ethylene glycol using nitric acid. This method yields a high purity product and is scalable for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form oxalic acid.

Reduction: Reduction of this compound can yield glycolic acid.

Substitution: The hydroxyl groups in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: Oxalic acid

Reduction: Glycolic acid

Substitution: Halogenated derivatives

科学的研究の応用

Chemical Applications

Organic Synthesis:

2,2-Dihydroxyacetic acid serves as a crucial reagent in organic synthesis. It is utilized as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation and reduction reactions makes it valuable in synthesizing other organic compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidation to form oxalic acid | Oxalic acid |

| Reduction | Reduction yields glycolic acid | Glycolic acid |

| Substitution | Hydroxyl groups can be substituted with halogens | Halogenated derivatives |

Biological Applications

Metabolic Pathways:

In biological systems, this compound plays a role in the glyoxalate cycle, which is essential for certain microorganisms. This cycle allows organisms to convert fatty acids into carbohydrates, contributing to energy production.

Case Study: Glyoxalate Cycle in Microorganisms

Research indicates that the presence of this compound enhances the metabolic efficiency of microorganisms by facilitating the conversion of lipids into glucose through the glyoxalate pathway. This has implications for biofuel production and metabolic engineering.

Medical Applications

Pharmaceutical Synthesis:

The compound is explored for its potential therapeutic applications in treating metabolic disorders. Its structural similarity to other bioactive compounds allows it to act as a precursor in synthesizing various pharmaceuticals.

Research Findings:

Studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and antioxidant properties. This positions them as candidates for drug development targeting diseases associated with oxidative stress.

Industrial Applications

Polymer Production:

In industry, this compound is used in producing polymers and resins. Its chelating properties make it effective in various industrial processes, including metal ion removal and stabilization of formulations.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polymerization | Used as a monomer in polymer synthesis |

| Chelating Agent | Effective in removing metal ions from solutions |

| Resin Production | Enhances properties of industrial resins |

作用機序

The mechanism of action of 2,2-dihydroxyacetic acid involves its role as an intermediate in the glyoxalate cycle. It facilitates the conversion of fatty acids into carbohydrates, which is essential for energy production in certain microorganisms . The molecular targets and pathways involved include enzymes such as isocitrate lyase and malate synthase, which are key components of the glyoxalate cycle.

類似化合物との比較

Glycolic Acid: Similar in structure but lacks the second hydroxyl group. It is commonly used in skincare products for its exfoliating properties.

Oxalic Acid: A dicarboxylic acid that is a common oxidation product of 2,2-dihydroxyacetic acid.

Lactic Acid: Similar in structure but contains a methyl group instead of a second hydroxyl group. It is widely used in the food and pharmaceutical industries.

Uniqueness of this compound: this compound is unique due to its dual hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its role in the glyoxalate cycle also distinguishes it from other similar compounds, highlighting its importance in metabolic pathways.

生物活性

Overview

2,2-Dihydroxyacetic acid (DHAA), also known as glyoxylic acid monohydrate, is an endogenous metabolite with the molecular formula C₂H₄O₄ and a molecular weight of 92.05 g/mol. It plays a crucial role in various biological processes, particularly within metabolic pathways such as the glyoxalate cycle. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Mechanisms

Metabolic Role

this compound is primarily involved in the glyoxalate cycle, which is essential for certain microorganisms to convert fatty acids into carbohydrates. This process is vital for energy production and is particularly significant in plants and some bacteria.

Cellular Effects

Research indicates that DHAA influences several cellular processes:

- Cell Proliferation : Studies have demonstrated that DHAA can enhance lymphocyte proliferation, indicating its potential role in immune response modulation .

- Toxicity Profiles : Acute toxicity studies reveal that DHAA has a median lethal dose (LD50) of approximately 2528 mg/kg in Wistar rats, suggesting a relatively low acute toxicity profile compared to other organic acids .

Case Study 1: Immune Response Enhancement

A study evaluated the effects of DHAA on lymphocyte proliferation. The results indicated that DHAA could increase lymphocyte activity by approximately threefold at a concentration of 5.05% . This enhancement suggests potential applications in immunotherapy or as an adjuvant in vaccine formulations.

Case Study 2: Toxicological Assessment

In an acute oral toxicity study, Wistar rats were administered varying doses of DHAA. Mortality was observed at higher doses (3200 mg/kg and above), with symptoms including respiratory distress and convulsions noted in deceased animals. However, no significant effects were observed in surviving animals after a recovery period . This study underscores the importance of dosage in therapeutic applications.

Comparative Analysis of Biological Activity

The biological activity of DHAA can be attributed to its structural features, particularly its hydroxyl groups that facilitate interactions with various biomolecules:

- Oxidative Reactions : DHAA can undergo oxidation to form oxalic acid, which may contribute to its biological effects by altering metabolic pathways.

- Cell Signaling Pathways : Research suggests involvement in multiple signaling pathways, including MAPK/ERK and NF-κB pathways, which are crucial for cell proliferation and inflammation responses .

特性

IUPAC Name |

2,2-dihydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCCREQJUBABAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Glyoxylic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。